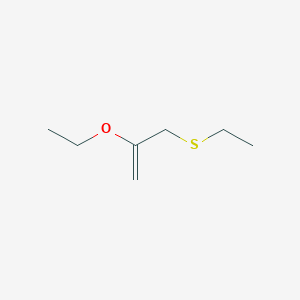
2-Ethoxy-3-(ethylsulfanyl)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-(ethylsulfanyl)prop-1-ene is an organic compound characterized by the presence of an ethoxy group, an ethylsulfanyl group, and a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(ethylsulfanyl)prop-1-ene typically involves the reaction of ethyl mercaptan with an appropriate alkene precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures higher yields and purity of the compound. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-(ethylsulfanyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted alkenes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-3-(ethylsulfanyl)prop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-(ethylsulfanyl)prop-1-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(methylsulfanyl)prop-1-ene
- 2-Ethoxy-3-(methylsulfanyl)prop-1-ene
- 2-Ethoxy-3-(propylsulfanyl)prop-1-ene
Uniqueness
2-Ethoxy-3-(ethylsulfanyl)prop-1-ene is unique due to the presence of both an ethoxy group and an ethylsulfanyl group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
114232-61-0 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-ethoxy-3-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C7H14OS/c1-4-8-7(3)6-9-5-2/h3-6H2,1-2H3 |
InChI Key |
VTCOZEBARYNDFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)CSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)
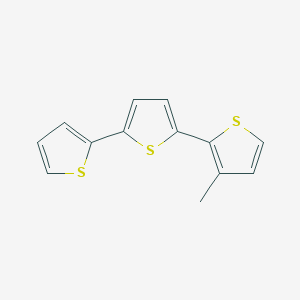
![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)

![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
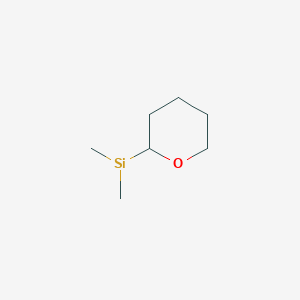
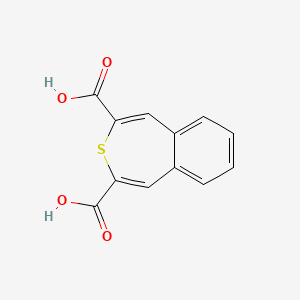
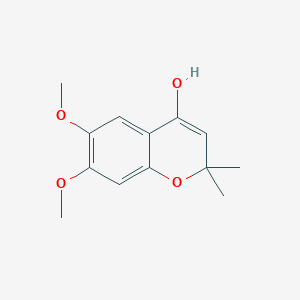

![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)
![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)
